molecular formula C17H18O6 B13930190 4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester

4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester

Cat. No.: B13930190
M. Wt: 318.32 g/mol
InChI Key: MZFABXIDAHHUDM-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

ethyl 4-acetyloxy-6,7-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C17H18O6/c1-5-22-17(19)12-6-11-7-15(20-3)16(21-4)9-13(11)14(8-12)23-10(2)18/h6-9H,5H2,1-4H3

InChI Key

MZFABXIDAHHUDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C=C(C(=CC2=C1)OC)OC)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, ethyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst. The acetyloxy and methoxy groups are introduced through acetylation and methylation reactions, respectively. The reaction conditions often include:

    Esterification: 2-naphthalenecarboxylic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

    Methylation: The methoxy groups are introduced by reacting the intermediate compound with methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, ethyl ester is used in various scientific research fields, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: The compound can interact with cell surface receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Ethyl 4-(acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylate
  • CAS Registry Number : 25932-96-1
  • Molecular Formula : C₁₇H₁₈O₆
  • Molecular Weight : 318.32 g/mol
  • Physical State : Powder (based on analogous compounds) .
  • Key Structural Features : A naphthalene ring substituted with an acetyloxy group at position 4, methoxy groups at positions 6 and 7, and an ethyl ester moiety at position 2.

Applications : Likely used as an intermediate in organic synthesis or pharmacological research, given the use of similar esters as reference standards, synthetic precursors, or intermediates .

Structural Analogues: Positional Isomers and Substituted Esters

The compound’s structural uniqueness lies in the positions of its acetyloxy and methoxy substituents. Key analogues include:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Physical State Key Differences/Applications Reference
Ethyl 4-acetoxy-5,7-dimethoxy-2-naphthoate 4-(Acetyloxy), 5,7-dimethoxy C₁₇H₁₈O₆ 318.32 N/A Isomeric differences alter steric/electronic properties .
Methyl 4-(acetyloxy)-5,6,7-trimethoxy-2-naphthalenecarboxylate 4-(Acetyloxy), 5,6,7-trimethoxy C₁₈H₁₈O₇ 346.34 N/A Additional methoxy group increases polarity and molecular weight .
4-(Acetyloxy)-5,7-dimethoxy-2-naphthalenecarboxylic acid tert-butyl ester tert-Bu ester substituent C₂₀H₂₂O₆ 358.39 N/A Bulkier ester group affects solubility and reactivity .

Key Observations :

  • Positional Isomerism : The 4,6,7-substitution pattern in the target compound vs. 4,5,7 in its isomer () may influence biological activity due to altered binding interactions.
  • Ester Group Variations : Methyl, ethyl, and tert-butyl esters exhibit distinct hydrolytic stability and lipophilicity (logP), impacting pharmacokinetics .
Functional Analogues: Cyclohexene and Isotetronic Acid Derivatives

Compounds with similar functional groups (e.g., esters, acetyloxy) but divergent core structures:

Compound Class/Example Core Structure Key Functional Groups Synthesis Method Applications Reference
Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates Cyclohexene ring with naphthyl and aryl groups Ester, ketone, aryl groups Sodium ethoxide-mediated condensation Potential intermediates in drug discovery .
Isotetronic Acid Derivatives (e.g., 9e-9i) Furan-2-one (γ-lactone) Ester, acyloxy, aryl substituents DBU-Et₃N-mediated aldol/lactonization Studied for bioactivity (e.g., antimicrobial, anti-inflammatory) .

Key Observations :

  • Core Structure : The naphthalene core in the target compound provides planar rigidity compared to the flexible cyclohexene or lactone rings in analogues, affecting π-π stacking interactions in biological systems.
  • Synthesis Complexity : Cyclohexene derivatives () require multi-step condensation, while isotetronic acids () involve tandem aldol/lactonization, reflecting divergent synthetic challenges.
Physicochemical and Pharmacological Comparison
Property Target Compound Ethyl 4,5,7-Isomer Cyclohexene Derivative Isotetronic Acid 9g
Molecular Weight 318.32 318.32 ~350-400 (varies by aryl group) 342.34 (9g: cinnamoyloxy substituent)
Hydrogen Bond Acceptors 6 6 4-6 7-8
logP (Predicted) ~2.5 (estimated) ~2.5 ~3.0-4.0 ~3.2
Bioactivity Not reported Not reported Not reported Antimicrobial, anti-inflammatory

Key Insights :

  • Lipophilicity : The target compound’s logP (~2.5) suggests moderate membrane permeability, comparable to its isomer but lower than isotetronic acids with bulkier substituents (e.g., 9g: logP ~3.2).
  • Bioactivity Potential: Isotetronic acids () demonstrate measurable bioactivity, whereas naphthalenecarboxylate esters may require functionalization (e.g., introduction of pharmacophores) for similar effects.

Biological Activity

4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by multiple functional groups, suggests possible interactions with various biological targets. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester is C17H18O5C_{17}H_{18}O_5 with a molar mass of approximately 302.32 g/mol. The compound features an ethyl ester group, an acetyloxy group, and two methoxy groups, contributing to its reactivity and interaction potential within biological systems.

Antimicrobial Properties

Preliminary studies indicate that 4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrate that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10
HT-29 (Colon Cancer)15

The biological activity of 4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester is attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cellular function in pathogens and cancer cells.
  • Receptor Modulation : It may act on various receptors, modulating signaling pathways that control cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, contributing to its anticancer effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Antimicrobial Activity :
    • A research team tested the compound against clinical isolates of bacteria and fungi. Results indicated significant antimicrobial activity comparable to standard antibiotics.
  • Evaluation in Cancer Models :
    • In vivo studies using xenograft models demonstrated that treatment with the compound significantly reduced tumor size compared to control groups.

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